molecular formula C13H16N2O2S B13687902 ethyl 2-amino-3-cyano-4-methyl-6,7-dihydro-5H-benzothiophene-4-carboxylate

ethyl 2-amino-3-cyano-4-methyl-6,7-dihydro-5H-benzothiophene-4-carboxylate

Cat. No.: B13687902
M. Wt: 264.35 g/mol
InChI Key: LPWNVZCFDOIUBM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-cyano-4-methyl-6,7-dihydro-5H-benzothiophene-4-carboxylate is a heterocyclic compound that belongs to the benzothiophene family This compound is characterized by its unique structure, which includes a benzothiophene core with various functional groups such as an amino group, a cyano group, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-cyano-4-methyl-6,7-dihydro-5H-benzothiophene-4-carboxylate typically involves the reaction of substituted thiophene derivatives with cyanoacetylation agents. One common method involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-cyano-4-methyl-6,7-dihydro-5H-benzothiophene-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-cyano-4-methyl-6,7-dihydro-5H-benzothiophene-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity. For example, the cyano group can participate in hydrogen bonding and electrostatic interactions, while the amino group can form covalent bonds with target proteins . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-3-cyano-4-methyl-6,7-dihydro-5H-benzothiophene-4-carboxylate is unique due to its benzothiophene core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

ethyl 2-amino-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophene-4-carboxylate

InChI

InChI=1S/C13H16N2O2S/c1-3-17-12(16)13(2)6-4-5-9-10(13)8(7-14)11(15)18-9/h3-6,15H2,1-2H3

InChI Key

LPWNVZCFDOIUBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCC2=C1C(=C(S2)N)C#N)C

Origin of Product

United States

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